molecular formula C22H22N2O8 B8084481 beta-apo-Oxytetracycline CAS No. 1361013-49-1

beta-apo-Oxytetracycline

Cat. No. B8084481
CAS RN: 1361013-49-1
M. Wt: 442.4 g/mol
InChI Key: DRKMHDAKULCOKQ-VPZFNDQJSA-N
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Description

Beta-apo-Oxytetracycline is a useful research compound. Its molecular formula is C22H22N2O8 and its molecular weight is 442.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Degradation in Composting and Vermicomposting : Ravindran and Mnkeni (2017) studied the reduction of oxytetracycline and its metabolites, including β-apo-oxytetracycline, in chicken manure using thermophilic composting and vermicomposting. They found significant reductions in the concentrations of these compounds, suggesting a method for mitigating environmental impacts from antibiotic use in poultry farming (Ravindran & Mnkeni, 2017).

  • Degradation in Membrane Aerated Biofilm Reactors : A study by Çelik, Casey, and Hasar (2018) revealed the degradation of oxytetracycline under autotrophic nitrifying conditions in a membrane aerated biofilm reactor (MABR). This process led to the formation of β-apo-oxytetracycline, among other transformation products (Çelik, Casey, & Hasar, 2018).

  • Toxicity of Degradation Products in Meat : Research by Nguyen et al. (2015) focused on the degradation of oxytetracycline in thermally treated chicken and pig meat, where β-apo-oxytetracycline was identified as a degradation product. They also evaluated the toxic effects of these products on rats, highlighting potential health concerns (Nguyen et al., 2015).

  • Environmental Fate in Wastewater and Rivers : A study by Li et al. (2008) investigated the occurrence and fate of oxytetracycline and its related substances, including β-apo-oxytetracycline, in wastewater treatment and river systems. The study provides insights into environmental contamination and transport mechanisms of these compounds (Li et al., 2008).

  • Abiotic Degradation Pathways : Halling‐Sørensen et al. (2003) examined the abiotic degradation pathways of oxytetracyclines in soil interstitial water, identifying β-apo-oxytetracycline as one of the degradation products. The study provides insights into the environmental fate of these antibiotics in soil contexts (Halling‐Sørensen et al., 2003).

properties

IUPAC Name

(3S,4S,5R)-4-[(1R)-4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl]-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)/t13-,15-,18+,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKMHDAKULCOKQ-VPZFNDQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=CC=C(C2=C(C3=C1[C@H](OC3=O)[C@H]4[C@@H](C(=C(C(=O)[C@@H]4O)C(=O)N)O)N(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315222
Record name β-Apooxytetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18751-99-0
Record name β-Apooxytetracycline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18751-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Apo-oxytetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018751990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-Apooxytetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-APO-OXYTETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HSY5812F9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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